Cas no 80904-75-2 (4-(hydroxymethyl)-2,5-dihydrofuran-2-one)

4-(Hydroxymethyl)-2,5-dihydrofuran-2-one is a versatile heterocyclic compound featuring a hydroxymethyl group attached to a γ-butyrolactone ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and fine chemicals. The hydroxymethyl functionality allows for further derivatization, enabling the introduction of additional molecular complexity. Its lactone moiety contributes to stability while remaining amenable to ring-opening reactions. The compound’s balanced polarity enhances solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its synthetic utility and functional group compatibility make it valuable for researchers developing bioactive molecules or advanced intermediates.
4-(hydroxymethyl)-2,5-dihydrofuran-2-one structure
80904-75-2 structure
Product name:4-(hydroxymethyl)-2,5-dihydrofuran-2-one
CAS No:80904-75-2
MF:C5H6O3
Molecular Weight:114.099341869354
MDL:MFCD20484654
CID:1804335
PubChem ID:157706

4-(hydroxymethyl)-2,5-dihydrofuran-2-one 化学的及び物理的性質

名前と識別子

    • 3-(hydroxymethyl)-2H-furan-5-one
    • FT-0686820
    • 2(5H)-Furanone, 4-(hydroxymethyl)-
    • AC1L4IIZ
    • 4-(hydroxymethyl)furan-2(5H)-one
    • 4-hydroxymethylfuran-2(5H)-one
    • 4-hydroxymethyl-5H-furan-2-one
    • SureCN420617
    • 3-hydroxymethylbutenolide
    • 4-hydroxymethyl-2(5H)-furanone
    • 4-(hydroxymethyl)-2(5H)-Furanone
    • 4-(hydroxymethyl)-2,5-dihydrofuran-2-one
    • 4-(Hydroxymethyl)-2(5H)-furanone (ACI)
    • 4-(Hydroxymethyl)-5H-furan-2-one
    • Siphonodin
    • EN300-141146
    • MFCD20484654
    • SY153752
    • SB38848
    • Z1486015893
    • DTXSID60230780
    • 4-(Hydroxymethyl)5H-furan-2-one
    • 80904-75-2
    • T8RNT3YL82
    • AKOS023600246
    • F2147-2092
    • SCHEMBL420617
    • CS-0268577
    • MDL: MFCD20484654
    • インチ: 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2
    • InChIKey: CHSMEYAHRFTDFX-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CO)CO1

計算された属性

  • 精确分子量: 114.03200
  • 同位素质量: 114.031694049g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • PSA: 46.53000
  • LogP: -0.53810

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-141146-0.05g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%
0.05g
$135.0 2023-07-07
Life Chemicals
F2147-2092-2.5g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%+
2.5g
$1210.0 2023-09-06
TRC
H805162-10mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
10mg
$81.00 2023-05-18
eNovation Chemicals LLC
Y1009272-100mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009272-5g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
5g
$3640 2024-07-28
eNovation Chemicals LLC
Y1009272-250mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
Y1009272-1g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
1g
$985 2024-07-28
TRC
H805162-50mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
50mg
$299.00 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0808-500mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 97%
500mg
2883.34CNY 2021-05-08
Enamine
EN300-141146-10000mg
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95.0%
10000mg
$4497.0 2023-09-30

4-(hydroxymethyl)-2,5-dihydrofuran-2-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Reference
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Reference
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Reference
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol
Reference
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
1.2 Reagents: Sodium bicarbonate
Reference
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
1.2 Reagents: Sodium bicarbonate
Reference
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Reference
Unexpected isomerization of oxetane-carboxylic acids
Chalyk, Bohdan; et al, ChemRxiv, 2022, 1, 1-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid Solvents: Water
Reference
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Sodium bisulfate ;  10 min, pH 4 - 5, rt
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Reference
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
2.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol
Reference
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Reference
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Benzene ;  12 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
2.2 Reagents: Sodium bicarbonate
Reference
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; rt → 0 °C
1.2 0 °C; 12 h, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 16 h, rt
Reference
Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions
Fort, Diego A.; et al, Chemical Communications (Cambridge, 2013, 49(29), 2989-2991

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
2.2 Reagents: Acetic acid Solvents: Water
Reference
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Reference
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
Synthesis of 4-hydroxymethylfuran-2(5H)-one, a metabolite of the Celastraceae Siphonodon australe
Gadir, Suad A.; et al, Journal of Chemical Research, 1986, (6), 222-3

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Reference
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: tert-Butyl methyl ether ;  reflux
3.1 Reagents: Acetyl chloride Solvents: Methanol
Reference
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: 18-Crown-6 Solvents: Acetonitrile ;  3 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Reference
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.2 Reagents: Sodium bicarbonate
Reference
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Pyridine ;  overnight, rt
2.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Reference
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Raw materials

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Preparation Products

4-(hydroxymethyl)-2,5-dihydrofuran-2-one 関連文献

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Amadis Chemical Company Limited
(CAS:80904-75-2)4-(hydroxymethyl)-2,5-dihydrofuran-2-one
A853989
Purity:99%
はかる:1g
Price ($):428.0